Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine. This compound is known for its utility as a building block in the synthesis of various organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The piperazine ring in its structure provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules, making it a valuable component in drug discovery .
Preparation Methods
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile at 0°C, followed by stirring at room temperature for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including nucleophilic substitution and esterification. Common reagents used in these reactions include bases like triethylamine and solvents such as tetrahydrofuran . The major products formed from these reactions are typically ester derivatives and other functionalized piperazine compounds .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It serves as a precursor in the synthesis of biologically active molecules with antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Its ability to form hydrogen bonds and adjust molecular physicochemical properties makes it an important tool in medicinal chemistry and drug development . Additionally, it is used in radiopharmaceutical research and as a starting material for spiro-compounds .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological macromolecules through hydrogen bonding and other intermolecular interactions . The piperazine ring’s conformational flexibility allows it to fit into various molecular targets, enhancing its biological activity . Specific pathways and molecular targets depend on the derivative being synthesized and its intended application.
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate include tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate . These compounds share the piperazine core but differ in their substituents, which can significantly alter their chemical properties and biological activities. The unique combination of the ethoxy and oxoethyl groups in this compound provides distinct reactivity and interaction profiles, making it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)10-14-6-8-15(9-7-14)12(17)19-13(2,3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRNREIEPIQCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624743 | |
Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209667-59-4 | |
Record name | tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.